Product packaging for Verrucosan-2beta-ol(Cat. No.:)

Verrucosan-2beta-ol

Cat. No.: B1248436
M. Wt: 290.5 g/mol
InChI Key: QQHDEGUZXBOWLH-HXCJBJRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verrucosan-2beta-ol is a rare diterpene compound featuring a distinctive 3,6,6,5-tetracyclic verrucosane skeleton . It is notably recognized for its biosynthetic origin in the phototrophic eubacterium Chloroflexus aurantiacus , one of the most ancient known photosynthetic organisms, where it was the first reported instance of a verrucosane-type diterpenoid from a prokaryote . The compound is synthesized via the mevalonate pathway, rather than the non-mevalonate (deoxyxylulose) pathway used by some other bacteria and plants . The cyclization mechanism from geranyllinaloyl pyrophosphate to form its complex ring system is intricate, involving a Wagner-Meerwein rearrangement, a 1,5-hydride shift, and a cyclopropylcarbinyl rearrangement . The enzyme responsible for its formation is this compound synthase (EC 4.2.3.208), which catalyzes the conversion of (2E,6E,10E)-geranylgeranyl diphosphate and H2O into this compound and diphosphate, a reaction that requires Mg2+ as a cofactor . This compound provides a valuable model for studying the evolution of terpenoid biosynthesis pathways and the enzymatic cyclization mechanisms that generate structural diversity in natural products. It is supplied for research purposes only, including studies in enzymology, metabolic engineering, and investigations into ancient biosynthetic pathways. FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1248436 Verrucosan-2beta-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,2R,3S,6R,9S,11S,13R,14S)-6,9,13-trimethyl-3-propan-2-yltetracyclo[7.5.0.02,6.011,13]tetradecan-14-ol

InChI

InChI=1S/C20H34O/c1-12(2)14-6-7-18(3)8-9-19(4)10-13-11-20(13,5)17(21)16(19)15(14)18/h12-17,21H,6-11H2,1-5H3/t13-,14-,15+,16-,17-,18+,19-,20+/m0/s1

InChI Key

QQHDEGUZXBOWLH-HXCJBJRFSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3[C@@H]([C@@]4(C[C@@H]4C[C@@]3(CC2)C)C)O)C

Canonical SMILES

CC(C)C1CCC2(C1C3C(C4(CC4CC3(CC2)C)C)O)C

Synonyms

verrucosan-2-ol
verrucosan-2beta-ol

Origin of Product

United States

Discovery and Biological Origin Research of Verrucosan 2beta Ol

Historical Account of the Initial Isolation and Characterization

The diterpenoid (-)-Verrucosan-2β-ol was first isolated and identified from a prokaryotic source by a team of researchers in 1993. microbiologyresearch.org The discovery was significant as verrucosane-type diterpenoids, characterized by a unique 3,6,6,5-tetracyclic ring system, had previously only been identified in some species of liverworts (Hepaticae). microbiologyresearch.orgscispace.com This finding marked the first instance of such a compound being sourced from a bacterium, bridging a gap between prokaryotic and eukaryotic secondary metabolite production. scispace.com

The initial isolation was conducted from the thermophilic phototrophic bacterium Chloroflexus aurantiacus. microbiologyresearch.org Researchers identified the compound as a rare diterpene with the chemical formula C₂₀H₃₄O. scispace.com Alongside Verrucosan-2β-ol, an unsaturated diterpenoid hydrocarbon (C₂₀H₃₂) with a related carbon skeleton was also discovered in the organism. microbiologyresearch.org The characterization of Verrucosan-2β-ol was accomplished through detailed spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, which helped to elucidate its complex tetracyclic structure. nih.govscite.ai

Table 1: Initial Characterization Findings for Verrucosan-2β-ol

Property Finding Source
Molecular Formula C₂₀H₃₄O microbiologyresearch.orgscispace.com
Compound Type Diterpene alcohol scispace.com
Core Structure 3,6,6,5-tetracyclic ring system (Verrucosane) scispace.comnih.gov
Initial Source Chloroflexus aurantiacus microbiologyresearch.org

| Analytical Methods | NMR Spectroscopy | nih.govscite.ai |

Identification of Natural Biological Sources

The sole prokaryotic organism identified to date as a natural producer of Verrucosan-2β-ol is Chloroflexus aurantiacus. microbiologyresearch.orgnih.gov This filamentous, gliding, thermophilic bacterium is typically found in hot spring microbial mats and is considered a representative of an early form of bacterial life. microbiologyresearch.orgscispace.com C. aurantiacus is a member of the green non-sulfur bacteria and is unique in its photosynthetic capabilities, which involve bacteriochlorophylls. researchgate.net

Following its discovery, extensive research has focused on the biosynthetic pathway of Verrucosan-2β-ol within C. aurantiacus. nih.govnih.gov Studies involving the in vivo incorporation of ¹³C-labeled acetate (B1210297) helped to trace the formation of the compound. nih.gov These investigations confirmed that Verrucosan-2β-ol is synthesized via the mevalonate (B85504) pathway. nih.gov The proposed cyclization mechanism is initiated from geranyllinaloyl pyrophosphate and involves complex intramolecular reactions, including a Wagner-Meerwein rearrangement and a 1,5-hydride shift, to form the characteristic tetracyclic skeleton. nih.gov The concentration of Verrucosan-2β-ol in C. aurantiacus was found to be approximately 1.76 mg per gram of dry cell weight. scispace.com

Since its initial discovery in Chloroflexus aurantiacus, there have been no significant reports of other microbial species producing Verrucosan-2β-ol. scispace.com The scientific literature consistently points to C. aurantiacus as the exclusive known bacterial source. scispace.comnih.gov The absence of this compound in other extensively studied bacteria, combined with its prior discovery in liverworts, highlights the unique metabolic capabilities of C. aurantiacus. microbiologyresearch.orgscispace.com This exclusivity makes the presence of verrucosane-type molecules a potential biomarker for Chloroflexaceae in environmental and geological samples. scispace.com

Methodologies for Biological Source Cultivation and Extraction

The cultivation of Chloroflexus aurantiacus for the production of Verrucosan-2β-ol requires specific laboratory conditions that mimic its natural hot spring environment. As a thermophilic organism, it is typically grown at temperatures between 50°C and 55°C. nih.govasm.org The bacterium can be cultured under different metabolic conditions. mdpi.com

For phototrophic growth, C. aurantiacus is cultivated anaerobically in a minimal medium exposed to a light source. nih.gov This medium is often supplemented with specific vitamins, trace elements, and various carbon sources. asm.org The bacterium can grow photoheterotrophically, utilizing organic compounds, or photoautotrophically, fixing inorganic carbon using hydrogen (H₂) as an electron donor. nih.govasm.org Alternatively, C. aurantiacus can be grown chemoheterotrophically in the dark under aerobic conditions, typically in a nutrient-rich medium containing yeast extract and casamino acids. asm.orgmdpi.com

Table 2: Cultivation Parameters for Chloroflexus aurantiacus

Parameter Condition Source
Organism Chloroflexus aurantiacus (e.g., strain OK-70-fl, J-10-fl) nih.govnih.gov
Temperature 50°C - 55°C nih.govasm.org
Growth Modes Photoheterotrophic, Photoautotrophic, Chemoheterotrophic asm.orgmdpi.com
Atmosphere Anaerobic (for phototrophic growth), Aerobic (for dark growth) mdpi.comnih.gov

| Medium | Modified minimal medium D, supplemented with carbon sources, vitamins, and trace elements | asm.orgnih.gov |

The extraction of Verrucosan-2β-ol from C. aurantiacus biomass involves a multi-step process to separate the lipophilic diterpenoid from the cellular components. The general workflow begins with the harvesting of the bacterial cells from the culture medium, typically achieved through centrifugation. nih.gov

Once a cell pellet is obtained, the biomass is subjected to solvent extraction. This process utilizes organic solvents to lyse the cells and dissolve the target compound. A common method involves a sequential extraction with a mixture of solvents of varying polarity, such as methanol, dichloromethane, and water, to effectively partition the lipids and other metabolites. The resulting organic solvent phase, which contains the crude lipid extract including Verrucosan-2β-ol, is then separated from the aqueous phase and cell debris. This crude extract is subsequently concentrated, often by rotary evaporation, before undergoing further purification steps like column chromatography to isolate the pure compound. google.com

Table 3: General Steps for Verrucosan-2β-ol Extraction

Step Description Purpose
1. Harvesting Bacterial culture is centrifuged to separate cells from the growth medium. To collect the biomass containing the target compound.
2. Lysis & Extraction The cell pellet is re-suspended and treated with organic solvents (e.g., methanol/dichloromethane). To break open the cells and dissolve the lipophilic compounds into the solvent.
3. Phase Separation The mixture is separated into aqueous and organic layers. To isolate the crude lipid extract containing Verrucosan-2β-ol.
4. Concentration The organic solvent is removed from the extract, typically using a rotary evaporator. To obtain a concentrated crude extract for further purification.

| 5. Purification | The crude extract is purified using techniques like column chromatography. | To isolate pure Verrucosan-2β-ol from other extracted compounds. |

Advanced Structural Elucidation Methodologies in Verrucosan 2beta Ol Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy stands as a cornerstone in the structural analysis of complex organic molecules like Verrucosan-2beta-ol. leibniz-fmp.de A variety of NMR experiments, ranging from one-dimensional to multi-dimensional techniques, have been indispensable in piecing together its molecular architecture. nih.govresearchgate.net

Unambiguous Carbon-13 Labeling Studies

To unravel the biosynthetic pathway of this compound in the phototrophic eubacterium Chloroflexus aurantiacus, researchers have employed in vivo carbon-13 (¹³C) labeling studies. nih.govnih.gov By feeding the organism singly or doubly ¹³C-labeled acetate (B1210297), the resulting this compound becomes enriched with ¹³C at specific positions. nih.gov Analysis of the ¹³C NMR spectrum of the labeled compound reveals the pattern of carbon incorporation, providing a roadmap of its biosynthesis. nih.govd-nb.info

This methodology was crucial in determining that this compound is synthesized via the mevalonate (B85504) pathway, as opposed to the deoxyxylulose pathway found in some other eubacteria. nih.gov The observed labeling patterns in this compound were compared with those of key metabolic intermediates like acetyl-CoA, pyruvate (B1213749), and glyceraldehyde 3-phosphate, which were deduced through a retrobiosynthetic analysis of amino acids and nucleosides. nih.gov This comparative analysis confirmed the origin of the carbon skeleton from mevalonic acid. nih.gov

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR spectroscopy has been a powerful tool for establishing the intricate network of atom connectivity within the this compound molecule. numberanalytics.comwikipedia.org These techniques spread NMR signals across two frequency dimensions, resolving the overlapping peaks often encountered in complex 1D spectra and revealing correlations between different nuclei. wikipedia.orglibretexts.org

Key 2D NMR experiments used in the study of this compound and other complex natural products include:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to map out the proton-proton connectivity network within the molecule. openpubglobal.comox.ac.ukusask.ca

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. numberanalytics.comwikipedia.orgopenpubglobal.com This provides direct one-bond C-H connectivity information.

The collective data from these 2D NMR experiments allows for the unambiguous assignment of proton and carbon signals and the assembly of the complete molecular structure of this compound. nih.gov

Retrobiosynthetic NMR Approaches to Structural Confirmation

Retrobiosynthetic NMR analysis combines the insights from labeling studies with a deep understanding of biosynthetic pathways to confirm the proposed structure. nih.gov In the case of this compound, the labeling patterns observed from ¹³C-acetate incorporation were instrumental in proposing a detailed cyclization mechanism for the formation of its unique tetracyclic ring system. nih.gov

The proposed mechanism, supported by the NMR data, involves the initial solvolysis of pyrophosphate from geranyllinaloyl pyrophosphate. This is followed by a cascade of intricate rearrangements, including a Wagner-Meerwein rearrangement, a 1,5-hydride shift, and a cyclopropylcarbinyl to cyclopropylcarbinyl rearrangement, to construct the verrucosane skeleton. nih.gov The specific placement of ¹³C labels, as determined by NMR, provided strong evidence for this complex biosynthetic sequence.

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a complementary technique to NMR that provides crucial information about a molecule's mass and elemental composition, as well as structural details derived from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four decimal places or more. longdom.orglibretexts.org This accuracy allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. libretexts.orgyoutube.com For this compound, HRMS provides an exact mass measurement, which is used to calculate its unique molecular formula (C₂₀H₃₂O). This unambiguous determination of the elemental composition is a critical first step in the structural elucidation process, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. nih.gov

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are ionized and then often break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can reveal key structural features. orientjchem.org The fragmentation of the this compound molecular ion (the ionized, intact molecule) is not random; it follows predictable pathways that are influenced by the stability of the resulting fragment ions and neutral losses. libretexts.orgorientjchem.org

Analysis of the fragmentation pattern of this compound can help to identify characteristic structural motifs. For instance, the loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols and would be expected for this compound. libretexts.org Other fragmentations can reveal the nature of the cyclic systems and the arrangement of alkyl groups. mdpi.com By carefully analyzing the masses of the fragment ions, chemists can piece together parts of the molecular structure, which corroborates the more detailed connectivity information obtained from NMR spectroscopy. nih.gov

Below is a table summarizing the key analytical techniques and their contributions to the structural elucidation of this compound.

Technique Application Information Gained
¹³C NMR SpectroscopyCarbon-13 Labeling StudiesBiosynthetic pathway (Mevalonate pathway), Carbon skeleton origin. nih.gov
2D NMR (COSY, HSQC, HMBC)Connectivity ElucidationProton-proton coupling networks, direct C-H attachments, long-range C-H correlations, assembly of the molecular skeleton. wikipedia.orgopenpubglobal.comusask.ca
Retrobiosynthetic NMRStructural ConfirmationValidation of proposed structure through biosynthetic logic, evidence for complex cyclization and rearrangement mechanisms. nih.gov
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationPrecise mass measurement to determine the exact elemental composition (C₂₀H₃₂O). longdom.orglibretexts.org
Mass Spectrometry (MS)Fragmentation Pattern AnalysisIdentification of structural motifs (e.g., hydroxyl group) and confirmation of the carbon skeleton through characteristic fragmentation pathways. chemguide.co.ukorientjchem.org

X-ray Crystallography Studies for Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers. nih.gov The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

The determination of the absolute configuration is a more challenging aspect of the analysis. nih.gov It relies on a phenomenon known as anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. nih.gov This effect causes a breakdown of Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). nih.gov By analyzing these intensity differences, the absolute arrangement of atoms in space can be established. nih.govchem-soc.si For organic molecules composed primarily of light atoms (C, H, O), this effect is often weak. Therefore, the introduction of a heavier atom (e.g., bromine, chlorine) is a common strategy.

In the context of verrucosane diterpenoids, X-ray crystallography has been pivotal. While a crystal structure for this compound itself is not prominently reported in foundational literature, the absolute configuration of closely related analogues has been definitively established using this method. For instance, the structure and absolute stereochemistry of (-)-2(S),8(R)-dihydroxyverrucosane, isolated from the liverwort Gyrothyra underwoodiana, were confirmed by X-ray diffraction analysis. researchgate.netacs.org In that study, the absolute configuration was determined by applying the dibenzoate chirality method to a bis(p-bromobenzoate) derivative, where the heavy bromine atoms provided the necessary anomalous scattering to secure the assignment. researchgate.net Similarly, the absolute configuration of neoverrucosanol, another related diterpene, was established through X-ray analysis. oup.com These precedents underscore the utility and necessity of X-ray crystallography for the unambiguous stereochemical assignment of the complex tetracyclic verrucosane skeleton.

Technique Principle Application in Verrucosane Research
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Unambiguous determination of relative and absolute stereochemistry.
Anomalous Dispersion Differential scattering of X-rays by electrons near an absorption edge, allowing determination of absolute configuration.Used with heavy-atom derivatives (e.g., p-bromobenzoates) of verrucosane diterpenoids to confirm absolute stereochemistry. researchgate.net

Chiroptical Spectroscopy Research (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. e-bookshelf.de Electronic Circular Dichroism (ECD) is the most widely used of these methods in organic stereochemistry. cas.czencyclopedia.pub ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, and an ECD spectrum is generated when this absorption occurs in the vicinity of an electronic transition of a chromophore. encyclopedia.pubull.es

The primary advantage of ECD is its sensitivity to the absolute configuration of the molecule; enantiomers exhibit mirror-image ECD spectra. encyclopedia.pubull.es For a molecule like this compound, which possesses a hydroxyl group as its main chromophore absorbing only in the far UV, direct ECD analysis can be challenging. However, derivatization can be employed to introduce suitable chromophores. A powerful application of this is the exciton (B1674681) chirality method. This method is used when two or more chromophores are present in a chiral spatial relationship. Their electronic transitions couple, giving rise to a characteristic bisignate (split) Cotton effect in the ECD spectrum. The sign of this "split" curve directly correlates to the chirality, or helicity, of the interacting chromophores, allowing for a non-empirical assignment of absolute configuration. ull.es This is precisely the principle behind the dibenzoate chirality method, where benzoate (B1203000) or p-bromobenzoate groups are introduced, and their interaction reveals the stereochemistry of the diol backbone. researchgate.net

In modern structural elucidation, the comparison of experimentally measured ECD spectra with quantum-mechanically calculated spectra has become the gold standard. encyclopedia.pubrsc.org This approach involves calculating the theoretical ECD spectra for all possible stereoisomers of a proposed structure. The absolute configuration is then assigned by identifying the isomer whose calculated spectrum shows the best fit with the experimental one. rsc.org This combination of experimental and computational analysis provides a high degree of confidence in the stereochemical assignment, especially for complex molecules where X-ray quality crystals cannot be obtained.

Computational Chemistry Approaches to Conformational Analysis and Spectroscopic Prediction

Computational chemistry has become an indispensable tool in the structure elucidation of natural products, providing insights that are often inaccessible through purely experimental means. nih.govnih.govnumberanalytics.com By modeling molecules in silico, researchers can validate proposed structures, explore conformational landscapes, and predict spectroscopic properties with increasing accuracy. numberanalytics.com

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of structural chemistry, DFT is widely used to perform geometry optimizations, where the lowest energy (most stable) conformation of a molecule is calculated. nih.gov This optimized structure can then be used for two primary purposes: structural validation and spectroscopic prediction.

Structural validation is achieved by comparing the DFT-optimized geometry with experimental data, such as that from X-ray crystallography. A low root-mean-square deviation (RMSD) between the calculated and experimental structures provides confidence in the experimental result. nih.gov Furthermore, DFT can be used to calculate various spectroscopic parameters, most notably NMR chemical shifts and, as mentioned previously, ECD spectra. rsc.orgmdpi.com By calculating the NMR shielding tensors for a proposed structure, one can predict its NMR spectrum and compare it to the experimental data. A strong correlation supports the proposed structure and stereochemistry.

The most powerful application of DFT in this context is the prediction of ECD spectra for assigning absolute configuration. encyclopedia.pubrsc.org The process involves:

Identifying all low-energy conformers of the candidate molecule (often through a molecular mechanics or molecular dynamics search).

Optimizing the geometry of each conformer using DFT.

Calculating the excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).

Generating a final, Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers. This predicted spectrum is then compared with the experimental one for definitive assignment.

While DFT is excellent for calculating the properties of a single conformation, many molecules, including the tetracyclic system of this compound, possess a degree of flexibility. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. researchgate.net

The primary goal of using MD in structural elucidation is to thoroughly explore the conformational space available to a molecule. mdpi.com By simulating the molecule's motion over a period of nanoseconds, researchers can identify the most stable and populated conformational families. This is critical because experimentally measured properties, such as those from NMR or ECD, represent a population-weighted average over all conformations present at a given temperature. rsc.org Neglecting conformational flexibility can lead to significant errors in predicted spectra and, consequently, incorrect structural assignments.

Analysis of an MD trajectory often involves calculating the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. galaxyproject.org The resulting low-energy conformers identified from the MD simulation serve as the starting points for the more computationally expensive DFT calculations for final geometry optimization and spectroscopic prediction.

Computational Method Primary Function Contribution to this compound Research
Density Functional Theory (DFT) Quantum mechanical calculation of electronic structure and energy.Geometry optimization, validation of experimental structures, prediction of NMR and ECD spectra for stereochemical assignment. mdpi.comnih.gov
Molecular Dynamics (MD) Simulation of atomic motion over time based on classical mechanics.Exploration of the complete conformational space to identify all relevant low-energy conformers for accurate spectroscopic prediction. researchgate.netmdpi.com

Biosynthesis and Enzymatic Mechanisms of Verrucosan 2beta Ol

Elucidation of the Core Biosynthetic Pathway

The construction of the C20 backbone of verrucosan-2β-ol follows a well-defined route for isoprenoid biosynthesis, starting from simple two-carbon units.

Mevalonate (B85504) Pathway (MVA) Confirmation

Research has conclusively demonstrated that the biosynthesis of verrucosan-2β-ol proceeds via the mevalonate (MVA) pathway. nih.gov This was established through in vivo incorporation studies using 13C-labeled acetate (B1210297) in cultures of Chloroflexus aurantiacus. nih.gov The MVA pathway is a fundamental route for the production of isoprenoid precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in most organisms. hmdb.ca In this pathway, acetyl-CoA is converted through a series of enzymatic steps to mevalonate, which is then transformed into the five-carbon isoprenoid building blocks. nih.gov The observed labeling patterns in the final verrucosan-2β-ol molecule were consistent with the known mechanisms of the MVA pathway, confirming it as the operative route for the formation of the compound's fundamental carbon skeleton. nih.gov

Distinction from the Methylerythritol Phosphate (B84403) (MEP) Pathway

Crucially, the labeling studies also allowed for the definitive exclusion of the alternative 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose pathway. nih.gov The MEP pathway, found in many bacteria, algae, and plants, utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as primary precursors and results in a different isotopic labeling pattern in the final isoprenoid products compared to the MVA pathway. nih.govhmdb.ca By analyzing the distribution of 13C labels in verrucosan-2β-ol through one- and two-dimensional NMR spectroscopy, researchers found that the pattern was incompatible with the MEP pathway, thereby confirming the exclusive role of the MVA pathway in its biosynthesis in C. aurantiacus. nih.gov

Precursor Incorporation Studies and Isotopic Labeling Strategies

To unravel the biosynthetic puzzle of verrucosan-2β-ol, scientists have employed isotopic labeling, a powerful technique for tracing the metabolic fate of atoms through a complex series of reactions. uniprot.org

Acetate Incorporation Experiments

The foundational studies of verrucosan-2β-ol biosynthesis involved feeding cultures of Chloroflexus aurantiacus with singly or doubly 13C-labeled acetate. nih.gov Acetate is a primary precursor for the formation of acetyl-CoA, the starting molecule for the MVA pathway. The bacterium assimilated the labeled acetate, processing it through the MVA pathway to produce labeled isoprenoid precursors. These precursors then assembled into the diterpene backbone. By meticulously analyzing the resulting 13C-labeled verrucosan-2β-ol using NMR spectroscopy, researchers could map the positions of the isotopic labels. nih.gov This mapping provided a retrobiosynthetic fingerprint that unequivocally pointed to the MVA pathway and elucidated how the isoprene (B109036) units were assembled to form the complex tetracyclic structure. nih.gov

Table 1: Acetate Incorporation and Labeling Analysis

Experimental Technique Precursor Organism Analytical Method Key Finding Reference

Isoprenoid Precursor Feeding Studies

The direct precursor to diterpenes is the C20 molecule geranylgeranyl pyrophosphate (GGPP). hmdb.caacs.orgexpasy.org While specific feeding studies with isotopically labeled GGPP for verrucosan-2β-ol are not detailed in the primary literature, the biosynthetic pathway is understood to proceed through this key intermediate. GGPP is formed via the MVA pathway by the sequential addition of three molecules of isopentenyl pyrophosphate (IPP) to one molecule of dimethylallyl diphosphate (DMAPP). hmdb.ca

The proposed cyclization mechanism for verrucosan-2β-ol begins with the precursor geranyllinaloyl pyrophosphate, an isomer of GGPP. nih.gov The formation of the intricate verrucosan skeleton is initiated from this C20 isoprenoid, highlighting its essential role as the immediate acyclic precursor before the complex ring-forming cascade. nih.govgenome.jp

Characterization of Key Biosynthetic Enzymes

The transformation of the linear GGPP into the tetracyclic verrucosan-2β-ol is a remarkable feat of enzymatic catalysis, primarily accomplished by a single enzyme.

The key enzyme in this process is verrucosan-2β-ol synthase (EC 4.2.3.208). This enzyme, characterized from Chloroflexus aurantiacus, catalyzes the cyclization of (2E,6E,10E)-geranylgeranyl diphosphate into verrucosan-2β-ol and diphosphate. The reaction requires the presence of the cofactor Mg2+.

The mechanism of this terpene cyclase is complex. It is proposed to start with the ionization of the pyrophosphate group from geranyllinaloyl pyrophosphate, generating a carbocation. nih.gov This initiates a cascade of intramolecular cyclizations and rearrangements. nih.gov Theoretical studies using density functional theory (DFT) have refined this proposed pathway, suggesting a sequence of events that avoids the formation of energetically unfavorable secondary carbocations. genome.jp This refined mechanism involves a series of intermediates, including stable tertiary carbocations and nonclassical carbocation intermediates, to navigate the intricate energy landscape of the cyclization cascade. genome.jp The proposed reaction pathway includes a Wagner-Meerwein rearrangement, a 1,5-hydride shift, and a cyclopropylcarbinyl to cyclopropylcarbinyl rearrangement to ultimately yield the unique verrucosane skeleton. nih.gov

Table 2: Key Biosynthetic Enzyme

Enzyme Name EC Number Organism Substrate Product Cofactor Reference

Verrucosan-2β-ol Synthase (EC 4.2.3.208) Identification and Activity

Verrucosan-2β-ol synthase, classified under EC number 4.2.3.208, is the pivotal enzyme responsible for the cyclization of the acyclic precursor, geranylgeranyl diphosphate (GGPP), into the characteristic verrucosan-2β-ol skeleton. expasy.orgqmul.ac.uk This enzyme has been identified and characterized from the filamentous, gliding, thermophilic phototrophic bacterium, Chloroflexus aurantiacus. expasy.orggenome.jpresearchgate.net

The reaction catalyzed by verrucosan-2β-ol synthase is the conversion of (2E,6E,10E)-geranylgeranyl diphosphate and water into verrucosan-2β-ol and diphosphate. expasy.orgqmul.ac.uk The activity of this enzyme is dependent on the presence of the cofactor Mg2+. expasy.orgqmul.ac.ukgenome.jp The systematic name for this enzyme is geranylgeranyl-diphosphate diphosphate-lyase (verrucosan-2β-ol-forming). qmul.ac.uk It is also known by the name ChlTC2. qmul.ac.ukkegg.jp

Table 1: Properties of Verrucosan-2β-ol Synthase
PropertyDescription
EC Number 4.2.3.208 expasy.orgqmul.ac.uk
Accepted Name Verrucosan-2β-ol synthase qmul.ac.uk
Systematic Name Geranylgeranyl-diphosphate diphosphate-lyase (verrucosan-2β-ol-forming) qmul.ac.uk
Other Name(s) ChlTC2 qmul.ac.ukkegg.jp
Reaction Catalyzed (2E,6E,10E)-geranylgeranyl diphosphate + H₂O → verrucosan-2β-ol + diphosphate expasy.orgqmul.ac.uk
Cofactor Mg²⁺ expasy.orgqmul.ac.ukgenome.jp
Source Organism Chloroflexus aurantiacus expasy.orggenome.jpresearchgate.net

Investigation of Upstream and Downstream Enzymes in the Pathway

The biosynthesis of verrucosan-2β-ol begins with fundamental metabolic precursors that are channeled into the terpenoid synthesis pathway. While the direct upstream and downstream enzymatic steps immediately flanking verrucosan-2β-ol synthase in C. aurantiacus are not extensively detailed in the provided context, general principles of diterpene biosynthesis and findings from related pathways in other organisms offer significant insights.

Upstream Enzymes:

The biosynthesis of the precursor, geranylgeranyl diphosphate (GGPP), is a well-established pathway. In vivo labeling studies using 13C-labeled acetate in Chloroflexus aurantiacus have shown that verrucosan-2β-ol is synthesized via the mevalonate (MVA) pathway. nih.gov This indicates the involvement of the following key upstream enzymes:

HMG-CoA Reductase: This enzyme is crucial in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate. The identification of HMG-CoA reductase genes within diterpene gene clusters in fungi highlights its importance in providing the necessary precursors for terpenoid synthesis. nih.govplos.org

Geranylgeranyl Pyrophosphate (GGPP) Synthase: This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP), farnesyl pyrophosphate (FPP), and geranylfarnesyl pyrophosphate to form the C20 precursor, GGPP. nih.govplos.org The presence of GGPP synthase genes in characterized diterpene gene clusters underscores its essential role. nih.govplos.org

Downstream Enzymes:

Following the formation of the verrucosan-2β-ol skeleton by its synthase, further enzymatic modifications could potentially occur, although specific downstream enzymes for this particular compound are not explicitly identified in the available information. In many terpenoid biosynthetic pathways, cytochrome P450 monooxygenases are often involved in post-cyclization modifications, such as hydroxylations, at various positions on the core scaffold. plos.org The presence of putative cytochrome P450 genes within predicted diterpene gene clusters suggests a potential for such downstream reactions. plos.org

Proposed Enzymatic Cyclization and Rearrangement Mechanisms

The formation of the intricate tetracyclic ring system of verrucosan-2β-ol from the linear GGPP precursor involves a cascade of complex and fascinating intramolecular rearrangements. The proposed mechanism is initiated by the solvolysis of the diphosphate group from GGPP, leading to the formation of a carbocationic intermediate. nih.gov This reactive species then undergoes a series of cyclizations and rearrangements to yield the final product.

Wagner-Meerwein Rearrangements in Tetracyclic Ring Formation

A key feature of the proposed biosynthetic pathway is the involvement of Wagner-Meerwein rearrangements. nih.gov This type of rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, typically leading to a more stable carbocation. spcmc.ac.inmychemblog.comwikipedia.org In the context of verrucosan-2β-ol biosynthesis, these rearrangements are crucial for the construction of the complex, fused ring system.

The initial cyclization of GGPP is thought to form a bicyclic intermediate. Subsequent Wagner-Meerwein rearrangements, involving expasy.orgnih.gov-shifts of alkyl groups, facilitate the expansion and further cyclization to create the distinctive tetracyclic framework. researchgate.netnih.gov These rearrangements are driven by the thermodynamic favorability of forming more stable carbocation intermediates. masterorganicchemistry.com

1,5-Hydride Shifts and Cyclopropylcarbinyl Rearrangements

In addition to Wagner-Meerwein shifts, the proposed cyclization cascade for verrucosan-2β-ol involves other critical intramolecular rearrangements. A significant step in the proposed mechanism is a 1,5-hydride shift. nih.gov This type of sigmatropic rearrangement involves the transfer of a hydride ion between the C1 and C5 positions of a carbon chain. imperial.ac.uklibretexts.org

Furthermore, the formation of the unique cyclopropane (B1198618) ring within the verrucosan skeleton is explained by a cyclopropylcarbinyl to cyclopropylcarbinyl rearrangement. nih.gov This type of rearrangement is characteristic of carbocationic intermediates where a cyclopropyl (B3062369) group is adjacent to the positively charged carbon, leading to the formation of a new cyclopropylcarbinyl cation. These intricate electronic rearrangements are essential for achieving the final, complex architecture of verrucosan-2β-ol. nih.gov

Genetic and Molecular Biology of Biosynthetic Genes

The enzymes responsible for the biosynthesis of verrucosan-2β-ol are encoded by a set of genes that are often found clustered together on the chromosome of the producing organism. This co-localization facilitates the coordinated regulation of the entire biosynthetic pathway.

Gene Cluster Identification and Characterization

The concept of biosynthetic gene clusters (BGCs) is well-established for the production of secondary metabolites in bacteria and fungi. nih.govplos.orgnih.gov These clusters typically contain the genes for the core biosynthetic enzymes (like terpene cyclases), as well as genes for precursor supply, modification enzymes (like cytochrome P450s), and regulatory proteins. nih.govplos.orgmdpi.com

For verrucosan-2β-ol, the gene encoding the verrucosan-2β-ol synthase (chlTC2) is part of a predicted gene cluster in Chloroflexus aurantiacus. kegg.jp The identification of such clusters is often achieved through genome mining approaches, which look for the co-localization of genes known to be involved in a particular type of metabolic pathway. nih.govplos.org The characterization of these gene clusters involves identifying the function of each gene within the cluster, often through a combination of bioinformatics analysis, gene overexpression, and analysis of the resulting metabolites. nih.govplos.org In many cases, a pathway-specific transcription factor is located within or near the gene cluster, which controls the expression of the entire set of biosynthetic genes. nih.govplos.orgnih.gov

Chemical Synthesis and Structural Modification Research of Verrucosan 2beta Ol and Its Analogs

Development of Novel Synthetic Methodologies Applicable to Diterpenoid Synthesis

The intricate and densely functionalized architectures of diterpenoids, such as verrucosan-2β-ol, present formidable challenges to synthetic chemists. The quest for efficient and elegant total syntheses of these molecules has spurred the development of innovative synthetic methodologies. These advancements not only provide access to rare natural products but also enrich the toolbox of organic chemistry, enabling the construction of complex molecular scaffolds with high precision. Research in this area is broadly focused on creating polycyclic systems through strategic bond formations and controlling the spatial arrangement of atoms.

Catalytic Approaches to Cyclization

The construction of the polycyclic core of diterpenoids is a cornerstone of their synthesis. Nature accomplishes this through enzyme-catalyzed cyclization cascades, starting from linear precursors like geranylgeranyl pyrophosphate (GGPP). hebmu.edu.cn The biosynthesis of verrucosan-2β-ol, for example, involves a complex cascade initiated by the solvolysis of a pyrophosphate, leading to the formation of its characteristic tetracyclic ring system through rearrangements and bond formations. nih.govacs.org Inspired by this biosynthetic blueprint, chemists have developed a variety of catalytic methods to initiate and control similar cyclization cascades. researchgate.net

Lewis Acid Catalysis Lewis acids are widely employed to trigger cationic polyene cyclizations that mimic the proton-initiated cascades in biosynthesis. These reactions can rapidly build molecular complexity from simple acyclic precursors. For instance, the superacid bismuth triflate has been shown to be effective in catalyzing the cyclization of epoxypolyprenes to yield aromatic polycyclic diterpenes. researchgate.net Iron(III) chloride (FeCl₃) has also been utilized in cationic cascade cyclizations to construct podocarpane-type skeletons, which are common precursors for more complex diterpenoids. acs.org

Transition Metal Catalysis Transition metals offer a versatile platform for catalyzing a diverse range of cyclization reactions, often with high selectivity and under mild conditions.

Cobalt Catalysis : Cobalt catalysts have proven effective in constructing polycyclic systems through various cycloaddition and radical cyclization reactions. frontiersin.org The Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition, is a powerful tool for synthesizing cyclopentenone skeletons embedded within a larger polycyclic framework. frontiersin.org Furthermore, Co(II)-catalyzed tandem polyene radical cyclizations have been used to synthesize aromatic abietane (B96969) diterpenoids with excellent stereochemical control. frontiersin.org

Gold Catalysis : In recent years, gold catalysis has emerged as a powerful method for polyene cyclizations. rsc.org The soft, carbophilic nature of gold catalysts allows for the activation of alkynes and allenes under mild conditions, initiating cyclization cascades to form multiple rings and stereocenters with high efficiency and selectivity. rsc.org This approach has been successfully applied to the total synthesis of various polycyclic natural products. rsc.org

Palladium Catalysis : Palladium catalysts are instrumental in various C-C bond-forming reactions applicable to diterpenoid synthesis. A notable example is the Pd-catalyzed transannular alkenylation, which has been used as a key step to install a functionalized bridged ring system in the synthesis of the tetracyclic core of C₁₉-diterpenoid alkaloids. rsc.org

Other Catalytic Strategies Beyond Lewis acids and transition metals, other catalytic strategies are also employed. Radical cyclizations, initiated by radical initiators, provide an alternative pathway to form ring systems. numberanalytics.com Additionally, biomimetic approaches using organocatalysts or biocatalysts, such as squalene-hopene cyclases (SHCs), are gaining traction for their ability to perform stereocontrolled cyclizations of linear terpenes, mimicking natural processes with remarkable precision. researchgate.net

Table 1: Examples of Catalytic Systems in Diterpenoid-Related Cyclizations

Catalyst System Reaction Type Application/Example Reference(s)
Bismuth Triflate Cationic Cyclization Cyclization of epoxypolyprenes to aromatic polycyclic diterpenes. researchgate.net
FeCl₃ Cationic Cascade Cyclization Construction of podocarpane-type skeletons. acs.org
Co₂(CO)₈ Pauson-Khand Reaction [2+2+1] cycloaddition to form cyclopentenone rings. frontiersin.org
Co(II) / Photoredox Catalyst Radical Cyclization Tandem polyene cyclization for abietane diterpenoids. frontiersin.org
Gold (I) Complexes Polyene Cyclization 6-endo-dig carbocyclization of 1,5-enynes. rsc.org
Palladium (0) Complexes Transannular Alkenylation Formation of bridged ring systems in C₁₉-diterpenoid alkaloids. rsc.org

Stereocontrol Strategies in Complex Terpenoid Synthesis

A defining feature of diterpenoids is their stereochemical complexity, with multiple stereocenters that must be precisely controlled during synthesis. nih.gov Establishing the correct relative and absolute stereochemistry is a critical challenge that necessitates sophisticated strategies. numberanalytics.com

Substrate and Reagent Control One fundamental approach involves leveraging the existing stereochemistry within the starting material or a key intermediate to direct the formation of new stereocenters. This concept, known as stereochemical relay, can be a highly efficient way to build complexity. nih.gov The synthesis of complex terpenes often starts from a chiral pool material, such as (S)-(+)-carvone, where the initial stereocenter guides subsequent transformations. researchgate.net The conformation of the substrate can create a biased steric environment that favors the formation of one diastereomer over another. For example, in polycyclization reactions, intramolecular tethering effects have been exploited to solve issues of poor diastereoselectivity by restricting the conformational freedom of the cyclization precursor. nih.govescholarship.org

Catalyst-Controlled Asymmetric Synthesis The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, including terpenoids. frontiersin.org This strategy employs a chiral catalyst to create a chiral environment around the reacting species, favoring the formation of one enantiomer or diastereomer.

Chiral Lewis Acids and Brønsted Acids : Chiral phosphoric acids (CPAs) and other Brønsted acids can act as catalysts in enantioselective protonation or other transformations. frontiersin.orgnih.gov

Transition Metal Catalysis with Chiral Ligands : A dominant strategy involves the use of transition metal complexes bearing chiral ligands. For instance, asymmetric conjugate additions using copper catalysts with chiral ligands like Josiphos derivatives can establish key stereocenters with high enantioselectivity early in a synthetic sequence. escholarship.org Rhodium-catalyzed asymmetric hydrovinylation is another powerful method for creating chiral C-C bonds. frontiersin.org

Diastereoselective Reactions Many key reactions in terpenoid synthesis are designed to be inherently diastereoselective.

Cycloaddition Reactions : Intramolecular Diels-Alder reactions are particularly powerful for setting multiple stereocenters simultaneously in a predictable manner, based on well-established endo/exo transition states. acs.orgresearchgate.net

Radical-Polar Crossover Polycyclization : This method has been developed to construct polycyclic motifs, and new elements of stereocontrol have been identified to improve the diastereoselectivity of the process. nih.govescholarship.org

Rearrangements : Stereoselective rearrangements, such as the Wagner-Meerwein rearrangement, can be used to form key structural motifs. In the synthesis of steviol-based diterpenes, a Wagner-Meerwein rearrangement of an epoxide was used to prepare a key β-keto alcohol intermediate stereoselectively. researchgate.netmdpi.com

Table 2: Selected Stereocontrol Strategies in Terpenoid Synthesis

Strategy Reaction Type Example/System Outcome Reference(s)
Substrate Control Intramolecular Diels-Alder Synthesis of atisane-type diterpenoids from (S)-(+)-carvone. High diastereoselectivity in forming the tetracyclic core. researchgate.net
Intramolecular Tethering Radical-Polar Crossover Polycyclization to form a trans-decalin motif. Improved diastereoselectivity compared to untethered systems. nih.govescholarship.org
Asymmetric Catalysis Asymmetric Conjugate Addition Addition of an alkylmagnesium bromide to a cyclopentenone using a Cu/Josiphos catalyst. Excellent yield and enantioselectivity for the desired silyl (B83357) enol ether. escholarship.org
Asymmetric Catalysis Asymmetric Hydrovinylation Cobalt-catalyzed enantioselective hydrovinylation. Controls R/S stereocenters during C-C bond formation. frontiersin.org
Diastereoselective Rearrangement Wagner-Meerwein Rearrangement BF₃·Et₂O mediated rearrangement of a steviol-derived epoxide. Stereoselective formation of a β-keto alcohol. researchgate.netmdpi.com

Biological Activity and Mechanistic Research of Verrucosan 2beta Ol Preclinical/in Vitro/in Vivo Models

Investigation of Cellular and Molecular Mechanisms of Action

The primary focus of research into the biological role of verrucosan-2-beta-ol has been its function at the cellular membrane level in the microorganisms that synthesize it.

Modulatory Effects on Membrane Fluidity and Structure in Microbial Systems

Scientific investigation suggests that verrucosan-2-beta-ol plays a significant role in maintaining the integrity and function of cellular membranes in certain bacteria. This diterpenoid is produced by the phototrophic bacterium Chloroflexus aurantiacus and the marine bacterium Saprospira grandis. nih.govmdpi.com In C. aurantiacus, verrucosan-2-beta-ol is believed to function in a manner analogous to that of hopanoids and steroids in other microbes, which are known to modulate membrane fluidity. nih.govmdpi.com This function is a crucial adaptive mechanism, as bacteria must maintain a specific level of membrane fluidity to ensure proper physiological function, including solute permeability, energy transduction, and signal transduction. nih.govmdpi.com

The maintenance of membrane fluidity, often termed "homeoviscous adaptation," is a vital response to environmental stressors. nih.gov While the precise biophysical interactions have not been detailed in published literature, the structural similarity of verrucosan-2-beta-ol to other membrane-active lipids suggests it intercalates into the lipid bilayer, influencing its physical properties.

CompoundProducing Organism(s)Proposed Biological FunctionReference
Verrucosan-2-beta-olChloroflexus aurantiacus, Saprospira grandisModulation of membrane fluidity nih.govmdpi.com
HopanoidsVarious bacteriaModulation of membrane fluidity nih.gov
SteroidsEukaryotes, some bacteriaModulation of membrane fluidity nih.gov

Exploration of Potential Receptor Binding or Enzyme Inhibition

As of the current date, there is no publicly available scientific literature detailing the exploration of verrucosan-2-beta-ol's potential for receptor binding or enzyme inhibition. Research has not yet progressed to investigating specific molecular targets in this manner.

Impact on Cellular Signaling Pathways

There is currently no published research available that investigates the impact of verrucosan-2-beta-ol on specific cellular signaling pathways.

Target Identification Methodologies

The identification of specific molecular targets for verrucosan-2-beta-ol is a research area that has not been explored in the available scientific literature.

Affinity Chromatography and Proteomic Approaches

There are no published studies that have utilized affinity chromatography or other proteomic approaches to identify the protein targets of verrucosan-2-beta-ol.

Ligand-Based and Structure-Based Drug Discovery Paradigms

There is no information available in the scientific literature regarding the use of ligand-based or structure-based drug discovery paradigms for verrucosan-2-beta-ol.

In Vitro Model Systems for Biological Evaluation

Cell-Based Assays for Mechanistic Investigations

While there is a mention of cytotoxic activity against human tumor cell lines, there is a lack of detailed, publicly accessible studies describing the specific cell-based assays used. researchgate.net Information regarding the types of cancer cell lines, the methodologies employed (e.g., MTT, trypan blue exclusion, etc.), and the specific endpoints measured beyond IC50 values is not available. Consequently, a thorough analysis of its in vitro mechanistic properties cannot be compiled.

Enzyme Assays and Biochemical Pathway Analysis

Beyond the characterization of verrucosan-2β-ol synthase, which is involved in its own biosynthesis, there is no available research on the effects of Verrucosan-2β-ol on other enzymes or biochemical pathways. nih.gov Enzyme inhibition assays are crucial for understanding a compound's mechanism of action, but no such studies involving Verrucosan-2β-ol have been published.

In Vivo Animal Model Systems for Mechanistic Research

Development of Relevant Animal Models for Specific Biological Investigations

There is a complete absence of published research detailing the use of Verrucosan-2β-ol in any in vivo animal models. The development of such models would be a necessary step to investigate its potential therapeutic effects and systemic responses, but this work has not been documented in the available literature.

Analysis of Systemic and Tissue-Specific Mechanistic Responses

Given the lack of in vivo studies, no data exists on the systemic or tissue-specific mechanistic responses to Verrucosan-2β-ol in animal models.

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies for Verrucosan-2β-ol are present in the scientific literature. SAR studies involve the synthesis and testing of various analogues of a lead compound to determine which chemical moieties are crucial for its biological activity. The absence of this research indicates that the exploration of Verrucosan-2β-ol as a potential therapeutic agent has not progressed to this stage.

Correlation of Structural Features with Biological Responses

The biological activity of verrucosane and its analogs, such as neoverrucosane and epi-neoverrucosane diterpenoids, is intrinsically linked to their specific structural features. Analysis of these related compounds allows for preliminary structure-activity relationship (SAR) deductions. The core 3,6,6,5-fused tetracyclic skeleton is a key determinant of their biological profile, with modifications such as stereochemistry and the nature and position of functional groups leading to a range of activities.

Research on verrucosane-type diterpenoids isolated from various natural sources, including liverworts and fungi, has revealed activities such as anti-neuroinflammatory and antifungal effects. For instance, a study on compounds from the medicinal mushroom Hericium erinaceus identified 16-carboxy-13-epi-neoverrucosane, a verrucosane diterpene, which points to the potential for this class of compounds to exhibit neuroprotective properties. researchgate.netmdpi.com The structural difference between neoverrucosane and verrucosane diterpenoids lies in the fusion position of the three-membered ring with the six-membered ring. researchgate.net

Further insights into SAR can be gleaned from studies on epi-neoverrucosane-type diterpenoids from the liverwort Pleurozia subinflata. nih.govrhhz.net One such compound, 5β-acetoxy-13-epi-neoverrucosanic acid, demonstrated notable antifungal activity against Lagenidium thermophilum. rhhz.net Its structural analog, 13-epi-neoverrucosan-5β-ol, showed weaker antifungal activity. rhhz.net This suggests that the presence of both an acetoxy group at the C-5 position and a carboxylic acid function (likely at C-20, arising from oxidation) may enhance the antifungal potency of the epi-neoverrucosane skeleton. rhhz.net The stereochemistry at C-13, which defines the epi-neoverrucosane skeleton, is also a critical feature influencing the biological activity. nih.gov

The following table summarizes the reported biological activities of some verrucosane-type diterpenoids, illustrating the influence of structural variations on their biological response.

CompoundSkeleton TypeKey Structural FeaturesObserved Biological Activity (in vitro)Source Organism
16-carboxy-13-epi-neoverrucosaneepi-neoverrucosaneCarboxyl group at C-16, epi-configuration at C-13Anti-neuroinflammatoryHericium erinaceus
5β-acetoxy-13-epi-neoverrucosanic acidepi-neoverrucosaneAcetoxy group at C-5, carboxylic acid, epi-config. at C-13Antifungal (MIC = 12.5 µg/mL against L. thermophilum)Pleurozia subinflata
13-epi-neoverrucosan-5β-olepi-neoverrucosaneHydroxyl group at C-5, epi-configuration at C-13Antifungal (MIC = 100 µg/mL against L. thermophilum)Pleurozia subinflata

These findings, while not directly on Verrucosan-2β-ol, underscore that functional group modifications (e.g., hydroxylation, acetylation, carboxylation) and stereochemical changes are pivotal in defining the biological activity of the verrucosane scaffold.

Rational Design of Analogs for Enhanced Mechanistic Understanding

The rational design of analogs is a powerful strategy in medicinal chemistry to probe the mechanisms of action of bioactive natural products. gardp.orgwikipedia.org This approach involves the targeted synthesis of derivatives with specific structural modifications to identify the pharmacophore, improve potency, and elucidate interactions with biological targets. gardp.org For Verrucosan-2β-ol, while specific studies on its analog design for mechanistic understanding are not yet prevalent in the literature, principles from other diterpenoid research can be applied.

A rational design strategy for Verrucosan-2β-ol would involve the synthesis of a library of analogs with modifications at key positions, such as the C-2 hydroxyl group, the isopropyl moiety, and various positions on the tetracyclic ring system. For example, esterification or etherification of the C-2β hydroxyl group could be performed to investigate the role of this functional group in any observed biological activity. The synthesis of analogs with altered stereochemistry at C-2 could also provide valuable mechanistic insights.

Furthermore, the synthesis of analogs with modified hydrophobicity or electronic properties could help in understanding its interaction with potential cellular targets. As an example from another class of diterpenoids, the rational design of andrographolide (B1667393) derivatives involved modifying the unsaturated lactone to increase cytotoxicity and adding hydrophobic residues to improve bioavailability. digitellinc.com Similarly, for Verrucosan-2β-ol, modifications to the isopropyl group or the introduction of other functional groups on the skeleton could be guided by computational modeling to predict interactions with specific enzymes or receptors.

The biosynthesis of Verrucosan-2β-ol proceeds through a complex carbocation cascade. acs.orgnih.gov The synthesis of analogs that mimic proposed biosynthetic intermediates could be a valuable tool to probe the function of the enzymes involved in its formation, such as verrucosan-2β-ol synthase. acs.orgnih.gov

Biotechnological Production and Engineering of Verrucosan 2beta Ol

Metabolic Engineering of Producer Organisms for Enhanced Yields

To bolster the production of verrucosan-2β-ol in its native producer, Chloroflexus aurantiacus, or in engineered hosts, several metabolic engineering strategies can be employed. These strategies primarily focus on optimizing the flux of precursors towards the target molecule and fine-tuning the expression of the biosynthetic genes.

The biosynthesis of verrucosan-2β-ol is dependent on the supply of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov In C. aurantiacus, these precursors are generated through the MVA pathway. google.com Enhancing the metabolic flux through this pathway is a critical step for increasing the yield of verrucosan-2β-ol.

Key strategies for optimizing precursor flux include:

Overexpression of Rate-Limiting Enzymes: In the MVA pathway, enzymes such as HMG-CoA reductase (HMGR) are often identified as rate-limiting steps. researchgate.netnih.gov Overexpression of a truncated and deregulated version of HMGR (tHMGR) has been a successful strategy in Saccharomyces cerevisiae to increase the production of various terpenoids. nih.gov A similar approach could be applied in C. aurantiacus or a heterologous host.

Enhancing Acetyl-CoA Supply: Acetyl-CoA is the primary precursor for the MVA pathway. oup.com Increasing its intracellular availability can significantly boost the production of downstream isoprenoids. This can be achieved by engineering central carbon metabolism, for instance, by creating bypasses such as the pyruvate (B1213749) dehydrogenase (PDH) bypass. oup.com

Balancing Redox Cofactors: The biosynthesis of isoprenoids requires a balanced supply of redox cofactors like NADPH. Engineering the central metabolism to increase the NADPH/NADP+ ratio can be beneficial. researchgate.net

StrategyTargetPotential Impact on Verrucosan-2β-ol Production
Overexpression of tHMGRHMG-CoA reductaseIncreased flux through the MVA pathway, leading to higher IPP and DMAPP pools.
PDH BypassPyruvate Dehydrogenase ComplexIncreased cytosolic acetyl-CoA, the primary precursor for the MVA pathway.
NADPH RegenerationCentral Carbon MetabolismEnhanced supply of reducing equivalents for biosynthetic reactions in the MVA pathway.

Beyond precursor supply, direct manipulation of the verrucosan-2β-ol biosynthetic genes is crucial for maximizing product titers. The key enzyme in the pathway is the verrucosan-2β-ol synthase, which catalyzes the complex cyclization of GGPP. researchgate.net

Overexpression of Verrucosan-2β-ol Synthase: Increasing the cellular concentration of the terminal synthase can help to pull the metabolic flux from GGPP towards the final product. The gene encoding this synthase from C. aurantiacus would be a primary target for overexpression. researchgate.net

Fusion Proteins: In some cases, fusing pathway enzymes can lead to improved catalytic efficiency through substrate channeling. For instance, fusing GGPP synthase with the verrucosan-2β-ol synthase could potentially enhance the conversion of FPP to the final product.

Deletion of Competing Pathways: GGPP is a precursor for various other cellular components. In a heterologous host like E. coli or S. cerevisiae, knocking out or downregulating genes that divert GGPP to other pathways, such as carotenoid or ergosterol (B1671047) biosynthesis, can increase its availability for verrucosan-2β-ol production. nih.gov For example, in yeast, repression of the ERG9 gene, which encodes squalene (B77637) synthase, has been shown to redirect carbon flux towards other terpenoids. nih.govoup.com

Genetic ModificationGene/Pathway TargetedRationale
OverexpressionVerrucosan-2β-ol synthaseIncrease the catalytic capacity for the final biosynthetic step.
Gene FusionGGPP synthase and Verrucosan-2β-ol synthasePromote substrate channeling and improve overall pathway efficiency.
Gene Deletion/RepressionCompeting terpenoid pathways (e.g., ergosterol)Increase the pool of GGPP available for verrucosan-2β-ol synthesis.

Heterologous Expression of Verrucosan-2β-ol Biosynthesis Pathway in Model Organisms

The transfer of the verrucosan-2β-ol biosynthetic pathway into well-characterized and industrially robust microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers significant advantages in terms of genetic tractability and process scale-up. nih.govfrontiersin.org

Both E. coli and S. cerevisiae have been successfully engineered for the production of a variety of diterpenoids. nih.govnih.govresearchgate.net These efforts provide a solid framework for the heterologous production of verrucosan-2β-ol.

Escherichia coli : This bacterium utilizes the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis. mdpi.com To enhance diterpene production, strategies often involve either engineering the native MEP pathway or introducing the heterologous MVA pathway. nih.govbohrium.com Overexpression of key MEP pathway genes like dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase) can increase the supply of IPP and DMAPP. nih.gov The introduction of a complete MVA pathway has also proven effective for high-level terpenoid production in E. coli. mdpi.com

Saccharomyces cerevisiae : As a eukaryote, yeast naturally possesses the MVA pathway, making it an attractive host for producing MVA-derived compounds like verrucosan-2β-ol. frontiersin.orgmdpi.com Engineering efforts in yeast typically focus on upregulating the MVA pathway by overexpressing genes like tHMG1, ERG12, and IDI1, and downregulating competing pathways like ergosterol biosynthesis. nih.govbohrium.com

Reconstituting a complex biosynthetic pathway like that of verrucosan-2β-ol in a heterologous host is not without its challenges.

Challenges:

Functional Expression of Terpene Synthases: Plant and bacterial terpene synthases, particularly those from extremophiles like C. aurantiacus, can be difficult to express in a soluble and active form in E. coli due to issues like codon usage bias and improper protein folding. nih.govpnas.org

Subcellular Localization: In their native organisms, biosynthetic pathways are often compartmentalized. Mimicking this in a heterologous host can be difficult but crucial for pathway efficiency. nih.govfrontiersin.org

Metabolic Burden and Toxicity: Overexpression of heterologous pathways can impose a significant metabolic burden on the host, and the accumulation of intermediates or the final product can be toxic, leading to growth inhibition. mdpi.com

Successes in Diterpene Production: Despite these challenges, there have been notable successes in producing other complex diterpenoids in engineered microbes. For instance, metabolic engineering of S. cerevisiae has led to the production of sclareol (B1681606) at titers as high as 11.4 g/L and miltiradiene (B1257523) at 6.4 g/L in fed-batch fermentations. researchgate.netacs.org These achievements demonstrate the potential for high-level production of verrucosan-2β-ol through systematic metabolic engineering.

Fermentation Process Optimization for Industrial Scale-Up

To translate laboratory-scale production of verrucosan-2β-ol to an industrial process, optimization of the fermentation conditions is paramount. nih.govnih.gov This involves fine-tuning various physical and chemical parameters to maximize titer, yield, and productivity.

Key aspects of fermentation optimization include:

Medium Composition: The choice of carbon source can significantly impact the precursor pool. For instance, ethanol (B145695) can be readily converted to acetyl-CoA, and its use as a feed has been shown to increase the production of several terpenoids in yeast. nih.gov The concentrations of nitrogen sources, phosphate, and trace elements also need to be carefully optimized.

Physicochemical Parameters: Temperature, pH, and dissolved oxygen levels must be controlled to ensure optimal enzyme activity and cell health. Lowering the incubation temperature has been shown to improve the solubility of some enzymes and enhance terpenoid production. nih.gov

Fed-Batch Strategies: A fed-batch fermentation strategy, where nutrients are supplied during the cultivation, is often employed to achieve high cell densities and high product titers. nih.govnih.gov This approach can also be used to control the metabolic state of the cells, for example, by separating the growth phase from the production phase.

ParameterOptimization StrategyExpected Outcome for Verrucosan-2β-ol Production
Carbon SourceUse of ethanol or glycerol (B35011) in fed-batchEnhanced acetyl-CoA pool for the MVA pathway.
TemperatureLowering temperature during production phaseImproved solubility and activity of biosynthetic enzymes.
Feeding StrategyControlled feeding of nutrientsHigh cell density and sustained productivity.
Product RemovalTwo-phase fermentation with an organic solventReduced product toxicity and increased final titer.

Bioreactor Design and Operation Parameters

The successful cultivation of microorganisms for the production of secondary metabolites like Verrucosan-2beta-ol is highly dependent on the design and operation of the bioreactor. uliege.be The primary goal is to create an optimal and controlled environment for microbial growth and product formation. wiley-vch.de

For the production of this compound, stirred-tank bioreactors (STRs) are commonly employed due to their efficiency in agitation, gas dissolution, and process control. cultiply.net These systems allow for homogenous mixing and effective mass transfer of nutrients and oxygen, which are critical for the producing organism. wiley-vch.de The design must consider factors such as the impeller type for appropriate shear stress, a sparging system for adequate aeration, and sensors for real-time monitoring and control of critical process parameters. cultiply.netjeeng.net

ParameterTypical RangeRationale for this compound Production
Temperature 25-37°CInfluences microbial growth rate and enzyme activity for diterpene synthesis. The optimal temperature needs to be determined empirically for the specific producing strain. frontiersin.org
pH 6.0-7.5Affects nutrient uptake and stability of the secondary metabolite. Maintained by the automated addition of acid/base. frontiersin.org
Dissolved Oxygen (DO) 20-60% saturationCrucial for aerobic respiration and specific enzymatic steps in the biosynthetic pathway. Controlled by adjusting agitation and aeration rates.
Agitation Speed 100-300 rpmEnsures homogeneity of the culture medium and enhances mass transfer, but must be balanced to avoid excessive shear stress on the cells. frontiersin.org
Pressure 1.1-1.5 barIncreased headspace pressure can enhance oxygen solubility in the fermentation broth.

Media Optimization and Feeding Strategies

The composition of the fermentation medium is a critical factor influencing the yield and productivity of this compound. frontiersin.org Optimization aims to provide all necessary nutrients in the correct proportions to support robust cell growth and direct metabolic flux towards the synthesis of the target diterpene. nih.govnih.gov

The process often begins with selecting suitable carbon and nitrogen sources, which are fundamental for biomass and metabolite production. nih.gov Given that the biosynthesis of this compound proceeds through the mevalonate (B85504) pathway using acetyl-CoA as a building block, carbon sources that can be efficiently converted to this precursor are preferred. nih.gov Nitrogen sources, such as yeast extract, peptone, and ammonium (B1175870) salts, must also be evaluated, as specific amino acids can sometimes enhance secondary metabolite production. nih.gov

Optimization strategies range from the classical one-factor-at-a-time (OFAT) method to more complex statistical approaches like Response Surface Methodology (RSM). frontiersin.orgnih.gov These methods allow for the systematic investigation of multiple media components (e.g., molasses, peptone, magnesium sulfate) and their interactions to identify the optimal formulation. frontiersin.org

Fed-batch strategies are often implemented to overcome substrate inhibition and to maintain low, growth-limiting concentrations of key nutrients, which can trigger secondary metabolism. This involves the controlled feeding of a concentrated nutrient solution during the fermentation process, allowing for higher cell densities and extended production phases.

ComponentFunctionExample Concentration Range (g/L)Optimization Impact
Carbon Source Energy and biosynthetic precursorsGlucose (20-50), Glycerol (10-30)Type and concentration affect the availability of Acetyl-CoA for the mevalonate pathway. nih.gov
Nitrogen Source Biomass, enzymes, protein synthesisPeptone (10-20), Yeast Extract (5-15)Can influence the onset and level of secondary metabolite production. nih.gov
Phosphate Source ATP, nucleic acids, phospholipidsKH₂PO₄ (1-5)Essential for energy metabolism and cell structure.
Trace Elements Enzyme cofactorsMgSO₄, FeSO₄, ZnSO₄ (0.1-1.0)Critical for the function of various metabolic enzymes. frontiersin.org
Precursors Direct incorporation into productAcetate (B1210297) (fed-batch)Can potentially enhance the yield by directly supplying the biosynthetic pathway. nih.gov

Downstream Processing and Purification Methodologies for Biotechnological Production

The initial step typically involves the separation of the microbial biomass from the culture supernatant, which can be achieved through centrifugation or filtration. scribd.com Since diterpenoids like this compound may be intracellular or secreted, the location of the product determines the subsequent steps. If intracellular, cell disruption using methods like high-pressure homogenization or sonication is required to release the product. scribd.comneb.com This is followed by a primary extraction step, often using a water-immiscible organic solvent to capture the lipophilic this compound.

Advanced Chromatographic Separation at Scale

Chromatography is the cornerstone of purification for high-value bioproducts, enabling the separation of the target molecule from structurally similar impurities. avantorsciences.commt.com For large-scale purification of this compound, a multi-step chromatographic strategy is typically developed. mdpi.com

Industrial-scale systems, such as flash chromatography or medium-pressure liquid chromatography (MPLC), are used for initial purification. bestchrom.combiotage.com A common approach involves using normal-phase chromatography on a silica (B1680970) gel column, where a non-polar solvent system is used to separate compounds based on polarity. mdpi.com

For final polishing, high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is often employed. mdpi.com This technique separates molecules based on their hydrophobicity, providing high resolution and resulting in a product of high purity. The selection of mobile phases (e.g., methanol, acetonitrile, water) and gradient elution profiles is optimized to maximize separation efficiency.

StepChromatographic TechniqueStationary PhaseElution StrategyPurpose
1. Capture/Enrichment Medium-Pressure Liquid Chromatography (MPLC)Silica GelStep or linear gradient (e.g., Hexane/Ethyl Acetate)To remove highly polar and non-polar impurities from the crude extract. mdpi.com
2. Intermediate Purification Flash ChromatographyFunctionalized Silica (e.g., Diol, Amino)Gradient ElutionTo separate this compound from other diterpenoids and lipids.
3. Polishing Preparative Reversed-Phase HPLCC18 SilicaIsocratic or shallow gradient (e.g., Methanol/Water)To achieve final high purity (>95%) by removing trace impurities and isomers. mdpi.com

Crystallization and Product Formulation Research

Crystallization is the final purification step that transforms the purified, often amorphous, this compound into a stable, highly pure crystalline solid. uct.ac.za This process relies on creating a supersaturated solution from which the compound precipitates in an ordered crystal lattice, excluding remaining impurities to the mother liquor. wikipedia.org Common laboratory and industrial crystallization methods include slow solvent evaporation, cooling crystallization, and anti-solvent addition. wikipedia.orgebsco.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures. unifr.ch

The process involves two main stages: nucleation, the initial formation of crystal seeds, and crystal growth. ebsco.com Controlling these stages is key to obtaining crystals of desired size and quality. After formation, the crystals are harvested by filtration, washed with a cold, non-dissolving solvent, and dried. uct.ac.za

Product formulation research focuses on converting the pure crystalline active compound into a stable and usable final product. For a bioactive compound like this compound, formulation studies might explore its incorporation into delivery systems to enhance stability or solubility. Research into advanced formulations could include the development of oil-based double emulsions (W/O/W) or encapsulation using biopolymers, which can protect the compound from degradation and potentially improve its performance in specific applications. mdpi.com

Crystallization MethodDescriptionSuitable Solvents for DiterpenoidsAdvantages
Cooling Crystallization A saturated solution is prepared at a high temperature and then slowly cooled to induce crystallization as solubility decreases. wikipedia.orgAcetone, Ethanol, Ethyl AcetateScalable and effective for compounds with temperature-dependent solubility.
Solvent Evaporation The compound is dissolved in a volatile solvent, which is allowed to evaporate slowly, increasing the concentration until supersaturation and crystallization occur. unifr.chDichloromethane, Hexane, MethanolGood for obtaining high-quality single crystals for analysis.
Anti-Solvent Addition The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added to induce precipitation. wikipedia.orgDissolved in Acetone, anti-solvent is Water or HeptaneRapid and can be used for compounds that are highly soluble in most solvents.

Advanced Analytical and Chemoinformatic Research of Verrucosan 2beta Ol

Development of Novel Analytical Methodologies for Trace Analysis

Detecting and quantifying Verrucosan-2beta-ol, which often occurs in minute quantities within complex biological matrices, requires highly sensitive and specific analytical methods. biorxiv.org The development of such methodologies is fundamental for accurate biochemical and metabolic studies.

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable tools for the analysis of diterpenoids like this compound. chromatographytoday.comresearchgate.netnih.gov These methods combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry, making them ideal for identifying and quantifying compounds in complex mixtures. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing volatile or semi-volatile compounds. For diterpenoids, which may require derivatization to increase their volatility, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. biorxiv.org A typical GC-MS analysis for diterpenoids involves a capillary column, such as a ZB-5ms, and electron impact (EI) ionization. biorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing less volatile and more polar compounds without the need for derivatization. researchgate.netslideshare.net It is a versatile technique used for the identification and purity assessment of a wide range of compounds, from non-polar to polar molecules like peptides and proteins. researchgate.net For verrucosane-type diterpenoids, reversed-phase liquid chromatography coupled with high-resolution mass spectrometry (HRMS) can be employed to achieve separation and accurate mass measurements, facilitating unambiguous formula determination. researchgate.netmdpi.com

The combination of these techniques, sometimes in tandem configurations like LC-MS-MS, allows for enhanced specificity and sensitivity, which is crucial for trace analysis in intricate biological extracts. chromatographytoday.com

Table 1: Representative Parameters for Hyphenated Chromatographic Analysis of Diterpenoids

scienceAnalytical Parameters
ParameterGC-MSLC-MS
Separation ColumnZB-5ms capillary column (30 m x 0.32 mm) or similar non-polar column biorxiv.orgC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase/Carrier GasHelium (flow rate ~1 mL/min) biorxiv.orgGradient of water and acetonitrile/methanol, often with formic acid or ammonium (B1175870) formate
Ionization TechniqueElectron Impact (EI) biorxiv.orgElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) researchgate.net
Mass AnalyzerQuadrupole, Time-of-Flight (TOF) biorxiv.orgQuadrupole, TOF, Orbitrap, Ion Trap mdpi.com
Injection ModeSplitless for trace analysis biorxiv.orgDirect injection of liquid sample
Typical ApplicationAnalysis of derivatized or naturally volatile diterpenes biorxiv.orgBroad analysis of diverse diterpenoids, including polar and non-volatile compounds researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the concentration and purity of organic molecules, including complex natural products. sigmaaldrich.comrssl.com Unlike chromatographic techniques that often require a compound-specific reference standard for calibration, the signal intensity in NMR is directly proportional to the number of atomic nuclei generating the resonance. rssl.comfujifilm.com This principle allows for the accurate quantification of an analyte against a certified internal standard of a different chemical structure. fujifilm.com

For the accurate quantification of this compound, the ¹H qNMR method is typically employed. researchgate.net The process involves carefully weighing the analyte and a certified reference material (CRM) into an NMR tube, dissolving them in a deuterated solvent, and acquiring the spectrum under specific, optimized conditions to ensure accuracy. sigmaaldrich.comacs.org Key considerations for accurate qNMR include ensuring a long relaxation delay (D1) to allow for complete magnetization recovery of all relevant protons, determining the 90° pulse width, and ensuring high signal-to-noise ratio. acs.org The purity of the analyte is then calculated based on the integral ratios of specific, well-resolved signals from the analyte and the internal standard, their respective molecular weights, and the number of protons corresponding to each signal. sigmaaldrich.com This technique is particularly valuable for novel or rare compounds where certified standards are unavailable. rssl.com

Table 2: Key Experimental Considerations for Accurate ¹H qNMR

checklistqNMR Parameters
ParameterRecommendation/Rationale
Sample PreparationAccurate weighing (microbalance recommended) of both analyte and internal standard is critical as it is a major source of error. rssl.com
Internal StandardMust be stable, non-volatile, have signals that do not overlap with the analyte, and be of high, certified purity. sigmaaldrich.com
Relaxation Delay (D1)Should be at least 5 times the longest spin-lattice relaxation time (T1) of the signals being quantified to ensure full relaxation.
Pulse AngleA 90° pulse is typically used to maximize signal intensity for a given number of scans. acs.org
Number of ScansSufficient scans (e.g., 8-64) should be acquired to achieve a high signal-to-noise ratio (>150:1) for accurate integration. acs.org
Signal SelectionChoose well-resolved, sharp singlet signals from both the analyte and the standard where possible to minimize integration errors.

Metabolomics Approaches to this compound and Related Metabolites

Metabolomics provides a systems-level view of the small molecules (metabolites) within a biological system, offering a direct snapshot of its physiological state. evotec.comnih.gov Applying metabolomics to organisms that produce this compound can reveal not only this specific compound but also its biosynthetic precursors, degradation products, and other related metabolites, providing a comprehensive biochemical picture. nih.govfrontiersin.org

Metabolomics studies are generally conducted using two distinct strategies: untargeted and targeted profiling. metabolon.com

Targeted metabolomics , in contrast, is a hypothesis-driven approach that focuses on the precise identification and quantification of a predefined group of metabolites. nih.govresearchgate.net This method offers high sensitivity, selectivity, and quantitative accuracy. researchgate.net Following the discovery phase of an untargeted study, a targeted method could be developed to accurately measure the levels of this compound, its proposed precursor Geranylgeranyl pyrophosphate (GGPP), and other key intermediates across various samples, for instance, to validate a proposed biosynthetic pathway. nih.govmdpi.com

Table 3: Comparison of Untargeted and Targeted Metabolomics

compare_arrowsMethodological Approaches
FeatureUntargeted MetabolomicsTargeted Metabolomics
GoalDiscovery, hypothesis generation, global profiling metabolon.comValidation, quantification of specific metabolites nih.gov
ScopeComprehensive, measures hundreds to thousands of metabolites metabolon.comFocused, measures a predefined list of compounds nih.gov
QuantificationRelative quantification (comparing peak intensities) nih.govAbsolute quantification (using standards)
SelectivityLower; aims for broad coverageHigh; optimized for specific analytes researchgate.net
AdvantagesCan identify novel biomarkers and pathways; provides a systems-level view evotec.comHigh sensitivity and accuracy; reliable quantification researchgate.net
LimitationsMetabolite identification can be challenging; data analysis is complex nih.govBiased towards known metabolites; cannot detect unexpected changes nih.gov

Elucidating the complete biosynthetic pathway of a complex natural product like this compound is a significant challenge that can be addressed by integrating multiple layers of "omics" data. nih.gov This multi-omics approach combines information from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a comprehensive model of the biological system. genexplain.comnih.gov

For pathway discovery, the integration of transcriptomics and metabolomics is particularly powerful. nih.gov By correlating gene expression levels with metabolite abundance across different conditions or time points, researchers can identify candidate genes encoding the enzymes responsible for specific biosynthetic steps. nih.gov For example, if the expression of a specific terpene synthase gene and a cytochrome P450 gene strongly correlates with the production of this compound, it provides strong evidence for their involvement in its biosynthesis. This approach moves beyond simple correlation to establish causal links between genes and metabolites, enabling the discovery and functional characterization of the enzymes that constitute the verrucosane pathway. genexplain.com

Chemoinformatic Analysis of the Verrucosane Chemical Space

Chemoinformatics provides the computational tools to organize, analyze, and visualize the vast world of chemical structures, often referred to as "chemical space". nih.govscispace.com Analyzing the chemical space of the verrucosane diterpenoid family allows researchers to understand its structural diversity, compare it to other classes of natural products, and identify unique structural features. chimia.ch

This analysis typically begins with the calculation of various molecular descriptors for each verrucosane analogue, capturing information about their physicochemical properties (e.g., molecular weight, logP), topology, and 3D shape. scispace.com Subsequently, dimensionality reduction techniques like Principal Component Analysis (PCA) are used to project this high-dimensional descriptor data into a 2D or 3D plot, creating a visual map of the chemical space. chimia.ch

By mapping the verrucosane family, researchers can assess its diversity and see how it occupies a distinct region of natural product chemical space. chimia.ch Studies have shown that natural products, in general, possess a higher degree of structural complexity and occupy different regions of chemical space compared to synthetic compounds or combinatorial libraries. chimia.chnih.gov A chemoinformatic expedition of the verrucosane space can highlight its unique scaffolds and stereochemical complexity, providing inspiration for the design of novel bioactive molecules and guiding synthetic chemistry efforts toward unexplored areas of this unique chemical territory. nih.govrsc.org

Database Development and Data Mining

The foundation of modern chemoinformatic research is the development and curation of comprehensive databases. nih.gov For a specific compound like this compound, relevant information would be cataloged within broader natural product (NP) databases. nih.govscielo.org.mx These databases are crucial for organizing and disseminating chemical information, forming the basis for data-driven discovery. nih.govjove.com

The process begins with populating these databases with key information for this compound and related verrucosane diterpenoids. This includes its two-dimensional structure, stereochemistry, spectroscopic data (e.g., ¹³C NMR, ¹H NMR, IR), physicochemical properties, and any known biological activities. nih.govnih.govscirp.org The goal is to create a structured repository that can be computationally explored. tandfonline.com Several public and private databases serve this purpose, collecting vast amounts of data on natural products. f1000research.comuni-hamburg.de

Once a database is established, data mining techniques are employed to extract meaningful patterns and knowledge. scielo.org.mx For this compound, this could involve:

Similarity Searching: Identifying other natural products with similar structures or pharmacophores, which might suggest similar biological targets or activities.

Substructure Analysis: Analyzing the frequency and context of the unique 3,6,6,5-tetracyclic verrucosane skeleton to correlate it with specific biological sources or functions.

Clustering and Classification: Grouping verrucosane-type compounds based on their structural or physicochemical properties to visualize their chemical space and identify regions associated with bioactivity. mdpi.com This helps in comparing the chemical features of NPs from different sources. nih.gov

These computational approaches accelerate natural product-based drug discovery by filtering large chemical databases before experimental screening and helping to generate and test new hypotheses. nih.govtandfonline.com

Table 1: Examples of Natural Product Databases Relevant for this compound Research

Database NameDescriptionPotential Relevance for this compound
PubChem A public repository at the National Institutes of Health (NIH) containing information on chemical substances and their biological activities.A primary source for chemical structure, identifiers, and aggregated bioactivity data from numerous contributors.
COCONUT The COlleCtion of Open NatUral producTs, a comprehensive, freely available aggregated database of natural products from various sources. f1000research.comIdeal for large-scale data mining and comparing this compound against a vast collection of other natural products.
NuBBEDB A database focused on natural products from Brazilian biodiversity, containing detailed chemical, spectral, and pharmacological information. tandfonline.comServes as a model for how specialized regional or taxonomic databases can provide high-quality, curated data.
AntiMarin A specialized database focusing on marine and microbial natural products. mdpi.comUseful for comparative analysis, although this compound is of bacterial, not marine, origin.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. slideshare.net The fundamental principle is that the structure of a molecule dictates its properties and activities. slideshare.net For this compound, a theoretical QSAR study could be designed to predict its potential biological activities, even in the absence of extensive experimental data.

The workflow for a theoretical QSAR study on this compound would involve several key steps: slideshare.netnih.govresearchgate.net

Dataset Assembly: A virtual dataset of verrucosane-type diterpenoids would be created, including this compound and other structurally similar compounds. Since this is a theoretical exercise, a hypothetical biological activity (e.g., cytotoxicity, enzyme inhibition) would be assigned or varied systematically across the dataset.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

Model Building: Using statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares), a mathematical equation is developed that links the calculated descriptors (the independent variables) to the hypothetical biological activity (the dependent variable). researchgate.net

Model Validation: The model's robustness and predictive power would be rigorously tested using statistical validation techniques to ensure it is not a result of chance correlation. u-strasbg.fr

Applicability Domain Definition: The chemical space for which the model provides reliable predictions would be defined. This ensures that the model is only used for compounds similar to those it was trained on. researchgate.net

This QSAR model could then be used to perform virtual screening of other diterpenoid databases to identify novel compounds with potentially high predicted activity. nih.govmdpi.comnih.gov

Table 2: Theoretical Molecular Descriptors for a QSAR Study of this compound

Descriptor ClassExample DescriptorDescription
1D Descriptors Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Count of Hydrogen Bond Donors/AcceptorsThe number of functional groups capable of donating or accepting hydrogen bonds.
2D Descriptors Topological Polar Surface Area (TPSA)The surface area of polar atoms, which correlates with membrane permeability.
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.
Wiener IndexA topological index based on the distances between all pairs of atoms in the molecular graph.
3D Descriptors Molecular VolumeThe volume occupied by the molecule in three-dimensional space.
Surface AreaThe total surface area of the molecule.

Applications of Artificial Intelligence and Machine Learning in Diterpene Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of complex phenomena that are difficult to assess through experimentation alone. ijnc.ir These technologies are particularly impactful in the study of diterpenes, a large and structurally diverse class of natural products. tandfonline.com

Predictive Models for Biosynthesis and Reactivity

One of the most significant applications of AI in diterpene research is in elucidating biosynthetic pathways. The biosynthesis of verrucosane-type diterpenoids, including this compound, was historically proposed to involve several unstable secondary carbocation intermediates. researchgate.net However, recent computational studies using Density Functional Theory (DFT)—a quantum chemical method—have challenged this view. nih.govacs.org

These predictive models have shown that the biosynthetic cascade can proceed without the formation of these high-energy secondary carbocations. nih.govacs.org The calculations revealed alternative, more energetically favorable pathways involving tertiary carbocations and complex skeletal rearrangements. acs.orgacs.org This demonstrates how computational chemistry, a form of predictive modeling, can refine and even correct long-standing biosynthetic hypotheses that are experimentally difficult to verify. researchgate.netresearchgate.net

Beyond biosynthesis, machine learning models are being developed to predict general chemical reactivity. rsc.orgacs.org These models are trained on large datasets of known reactions and learn to identify patterns that govern whether a reaction will be productive. neurips.ccnips.cc For a compound like this compound, such models could theoretically predict its reactivity with various reagents or its stability under different conditions, guiding synthetic chemistry efforts or understanding its potential metabolic fate.

Automated Structural Elucidation Algorithms

The structural elucidation of novel natural products is a time-consuming bottleneck in chemistry. rsc.org AI and ML are being applied to automate this process, particularly using ¹³C NMR spectroscopy, which provides a unique fingerprint for a molecule's carbon skeleton. researchgate.netmeilerlab.org

For diterpenes, a class with thousands of known members and about 200 different skeletons, this is a particularly relevant challenge. tandfonline.com A key approach is Inductive Logic Programming (ILP), a subfield of AI that learns logical rules from data. tandfonline.compsu.edu In this context, an ILP system is trained on a database of diterpenes with known structures and their corresponding ¹³C NMR spectra. tandfonline.comresearchgate.netexlibrisgroup.com The system learns the complex correlations between spectral patterns (chemical shifts, multiplicities) and specific carbon skeletons. tandfonline.com

When presented with the ¹³C NMR spectrum of an unknown compound like a new verrucosane derivative, the trained algorithm can perform the following:

Identify the Diterpene Skeleton: By matching the peak patterns in the new spectrum to the learned rules, the algorithm can predict the most likely skeleton type from among the hundreds of known possibilities. tandfonline.compsu.edu

Rank Candidate Structures: Other ML approaches, such as neural networks and genetic algorithms, can generate all possible structures for a given molecular formula and then rank them by comparing their predicted ¹³C NMR spectrum with the experimental one. rsc.orgacs.org The structure with the best match is proposed as the correct one.

These automated systems can achieve performance close to that of human experts, significantly accelerating the identification of new natural products like this compound. tandfonline.comtandfonline.comresearchgate.net

Future Research Directions and Challenges in Verrucosan 2beta Ol Science

Elucidating Undiscovered Biological Roles and Ecological Functions

The known biological activities of Verrucosan-2-beta-ol and its analogs are intriguing yet limited. While some verrucosane diterpenoids have shown anti-neuroinflammatory and neurotrophic activities, the specific roles of Verrucosan-2-beta-ol in its natural producers are not well understood. mdpi.com Future research must prioritize a deeper investigation into its biological functions. This includes comprehensive screening against a wide array of pharmacological targets to uncover novel therapeutic applications.

Furthermore, the ecological significance of Verrucosan-2-beta-ol is a critical area for exploration. Diterpenoids in plants and microbes often serve as key players in defense mechanisms, signaling molecules, or agents of symbiotic interaction. nih.gov Determining the role of Verrucosan-2-beta-ol in the life of Mylia verrucosa and Chloroflexus aurantiacus could provide valuable insights into chemical ecology. For instance, its presence in a thermophilic bacterium like C. aurantiacus raises questions about its potential role in adaptation to extreme environments. nih.gov Understanding these ecological functions could also inspire new applications in agriculture or environmental science.

Exploring Novel Enzymatic Transformations for Analog Synthesis

The unique and complex scaffold of Verrucosan-2-beta-ol presents a rich template for the generation of novel chemical entities. Chemo-enzymatic synthesis, which combines the precision of enzymes with the versatility of chemical reactions, offers a powerful strategy for creating analogs of Verrucosan-2-beta-ol. beilstein-journals.orgchemrxiv.org The identification and characterization of the enzymes involved in its biosynthesis, particularly the Verrucosan-2-beta-ol synthase, are crucial first steps. expasy.org

Future research should focus on harnessing these and other enzymes to perform specific chemical transformations on the verrucosane skeleton. This could involve the use of cytochrome P450 monooxygenases to introduce hydroxyl groups at various positions, or glycosyltransferases to attach sugar moieties, thereby altering the compound's solubility and bioactivity. The goal is to generate a library of Verrucosan-2-beta-ol analogs that can be screened for improved or entirely new biological activities. This approach of biocatalysis and metabolic engineering holds significant promise for lead optimization in drug discovery. researchgate.netnih.gov

Addressing Challenges in Scalable and Sustainable Production

A major hurdle in the comprehensive study and potential commercialization of Verrucosan-2-beta-ol is the difficulty in obtaining large quantities of the compound. Isolation from its natural sources is often low-yielding and unsustainable. While total chemical synthesis of such a complex molecule is a formidable challenge, fraught with issues of stereoselectivity, low yields, and the use of toxic reagents, recent advancements offer a path forward. nih.gov

The heterologous production of Verrucosan-2-beta-ol in engineered microbial hosts like Escherichia coli or yeast presents a promising and sustainable alternative. mdpi.comnih.gov However, this approach is not without its own challenges. Optimizing the expression of the necessary biosynthetic genes, ensuring the availability of the precursor geranylgeranyl diphosphate (B83284) (GGDP), and preventing the accumulation of toxic intermediates are key obstacles that need to be overcome. nih.govnih.gov Future research will need to focus on metabolic engineering strategies to enhance the efficiency of these microbial cell factories, making the production of Verrucosan-2-beta-ol and its analogs both scalable and economically viable. nih.gov The development of sustainable synthesis processes, potentially utilizing waste biomass as a feedstock, will be a critical aspect of this endeavor. chemanager-online.com

Advanced Mechanistic Studies at Atomic Resolution

A fundamental understanding of the enzymatic reactions that lead to the formation of Verrucosan-2-beta-ol is essential for its rational engineering and the design of novel biocatalysts. The biosynthesis of verrucosane diterpenoids involves a complex cascade of carbocation-mediated cyclizations and rearrangements. acs.orgresearchgate.net While computational studies using density functional theory (DFT) have provided significant insights into these reaction pathways, experimental validation at high resolution is still needed. acs.orgresearchgate.netresearchgate.net

A primary challenge is obtaining high-resolution crystal structures of the enzymes involved, particularly the Verrucosan-2-beta-ol synthase, in complex with their substrates or intermediates. frontiersin.orgnih.gov Such structural information would provide a detailed, atomic-level view of the active site and the key residues that control the stereochemistry and outcome of the cyclization cascade. researchgate.netembopress.orgnih.gov Combining these structural studies with techniques like site-directed mutagenesis and advanced spectroscopic methods will allow for a comprehensive elucidation of the catalytic mechanism. This knowledge is not only of fundamental scientific interest but will also be instrumental in engineering these enzymes for novel applications.

Integrating Synthetic Biology and Chemical Synthesis for Diversification

The future of Verrucosan-2-beta-ol research lies in the powerful synergy between synthetic biology and synthetic chemistry. nih.govantheia.bio Synthetic biology offers the tools to engineer novel biosynthetic pathways and create microbial strains capable of producing a diverse range of verrucosane-based scaffolds. researchgate.nethelmholtz-hips.denih.gov By introducing and combining genes from different organisms, it may be possible to generate "unnatural" natural products with unique structural features. gao.govfrontiersin.org

Q & A

Q. What are the structural and chemical classification features of Verrucosan-2β-ol, and how are they validated experimentally?

Verrucosan-2β-ol is a diterpene alcohol with the molecular formula C₂₀H₃₄O, characterized by a tetracyclic verrucosane skeleton . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for confirming stereochemistry, especially for its four stereocenters. For known compounds, cross-referencing spectral data with literature is essential; however, limited existing studies necessitate rigorous characterization for novel derivatives .

Q. What methodologies are recommended for isolating Verrucosan-2β-ol from natural sources?

Isolation involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and preparative HPLC. Fractionation guided by TLC or LC-MS profiling ensures purity. Due to structural similarities with other diterpenes, reverse-phase HPLC with UV/ELSD detection is advised to resolve co-eluting compounds. Purity (>95%) should be confirmed via analytical HPLC and melting point analysis .

Q. How can researchers address the scarcity of literature on Verrucosan-2β-ol when designing studies?

Cross-disciplinary literature reviews on structurally related diterpenes (e.g., neoverrucosanes) can inform hypotheses. Computational tools like PubChem and SciFinder help identify analogs, while molecular networking in metabolomics studies may reveal biosynthetic pathways. Pilot experiments using small-scale extraction and spectral libraries are critical for benchmarking .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for Verrucosan-2β-ol be systematically analyzed?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require meta-analysis of experimental conditions. Factors like solvent polarity, assay protocols (e.g., broth microdilution vs. disc diffusion), and cell line variability must be compared. Reproducibility studies under standardized conditions (e.g., CLSI guidelines) and dose-response curve validation (IC₅₀/EC₅₀) are essential. Contradictions may arise from impurities or stereochemical variations, necessitating re-isolation and chiral HPLC validation .

Q. What experimental designs are optimal for elucidating the biosynthetic pathway of Verrucosan-2β-ol in its natural source?

Isotopic labeling (e.g., ¹³C-glucose feeding) coupled with LC-MS/MS can trace precursor incorporation. Genomic analysis (RNA-seq) of the host organism identifies candidate genes (e.g., diterpene synthases, cytochrome P450s). Heterologous expression in E. coli or yeast validates enzyme function. CRISPR-Cas9 knockouts in the native organism can confirm pathway specificity .

Q. How can computational modeling resolve challenges in synthesizing Verrucosan-2β-ol derivatives?

Density functional theory (DFT) predicts thermodynamic stability of stereoisomers, guiding synthetic routes. Molecular docking (AutoDock, Schrödinger) screens derivatives for target binding (e.g., enzyme active sites). Retrosynthetic analysis via tools like AiZynthFinder identifies feasible pathways, while MD simulations assess solvent interactions and crystallization propensity .

Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, column specifications) must be included in supplementary materials. For novel compounds, provide raw spectral data (NMR, MS) in public repositories like Zenodo .
  • Ethical Standards : Ensure biological assays comply with institutional biosafety protocols. Data integrity requires adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Contradiction Resolution : Apply the FLOAT method—Formulate hypotheses, Link data columns (e.g., bioactivity vs. purity), Optimize scope, Analyze biases, Test via independent validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Verrucosan-2beta-ol
Reactant of Route 2
Verrucosan-2beta-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.